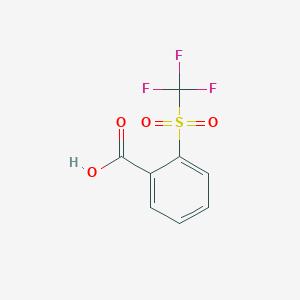![molecular formula C23H23N7O2 B2388364 2-phénoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)éthanone CAS No. 920384-06-1](/img/structure/B2388364.png)
2-phénoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an intricate compound designed with a phenoxy group attached to an ethanone backbone. This structure is further adorned with a piperazine ring connected to a tolyl-substituted triazolopyrimidine ring. This compound boasts significant interest due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is used as a building block for synthesizing more complex molecules and as a reactant in studying reaction mechanisms.
Biology
Its structural complexity allows it to interact with biological macromolecules, making it a candidate for drug design, particularly in targeting enzymes or receptors.
Medicine
Industry
In industry, it is employed in the manufacture of specialty chemicals and as a precursor in materials science for developing novel materials with unique properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as heterocyclic pyrimidine scaffolds, have demonstrated various biological activities . These compounds are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the piperazine moiety, which is part of this compound’s structure, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may have similar effects .
Analyse Biochimique
Biochemical Properties
The 1,2,3-triazole core of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the compound
Cellular Effects
These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : This step often requires the cyclization of a suitable precursor, such as 3-(p-tolyl)-1H-[1,2,3]triazole-4-carboxamide, under acidic or basic conditions.
Attachment of the Piperazine Ring: : The triazolopyrimidine derivative undergoes a substitution reaction with piperazine, using suitable solvents like dichloromethane or ethanol, and catalytic amounts of base like triethylamine.
Introduction of the Phenoxy Group: : The piperazine intermediate is then reacted with phenoxyacetyl chloride or phenoxyacetic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as pyridine.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but focuses on optimizing reaction conditions for higher yields, shorter reaction times, and cost-efficiency. Continuous flow reactors and scalable purification techniques like crystallization or chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidative cleavage or modifications when exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride (LAH) can modify the ethanone group.
Substitution: : The piperazine and triazolopyrimidine rings allow for various nucleophilic substitution reactions, modifying functional groups for different applications.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, amines, organolithium reagents
Major Products
Oxidation can yield carboxylic acids or aldehydes, while reduction mainly yields alcohols. Substitution reactions can introduce various functional groups, resulting in diverse derivatives.
Comparaison Avec Des Composés Similaires
Compared to other compounds like 2-phenoxy-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone or 2-phenoxy-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, this compound stands out due to the presence of the p-tolyl group, which can affect its reactivity and binding properties.
List of Similar Compounds
2-phenoxy-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-phenoxy-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-phenoxy-1-(4-(3-(o-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
This article covers the fundamentals while diving deep into the specifics of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, offering you a comprehensive insight. Hope it helps!
Propriétés
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-18(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYFWCTWOMJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
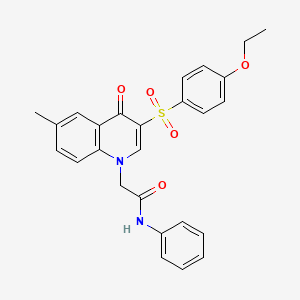
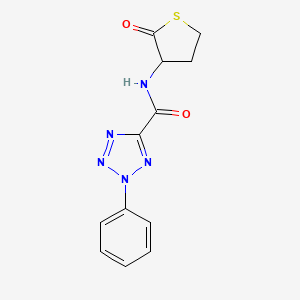
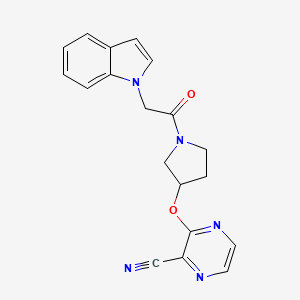
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
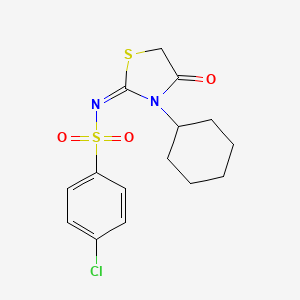
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)
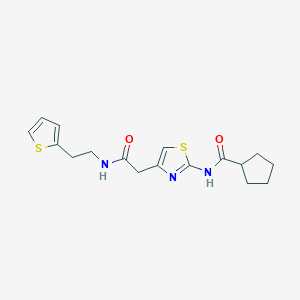
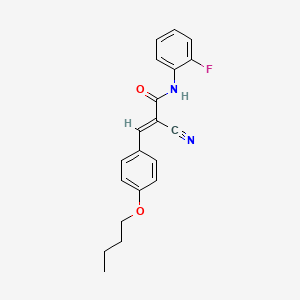
![8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)
![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)
